molecular formula C12H13Cl4NO2 B11980258 2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide

2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide

Katalognummer: B11980258
Molekulargewicht: 345.0 g/mol
InChI-Schlüssel: DEGKDJCCWJESHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide is a synthetic organic compound with the molecular formula C12H13Cl4NO2. It is characterized by the presence of multiple chlorine atoms and a phenoxy group, making it a compound of interest in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide typically involves the reaction of 2-chlorophenol with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy intermediate. This intermediate is then reacted with 2-methylpropanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of chlorinated oxides.

    Reduction: Formation of partially or fully dechlorinated derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
  • 2-methyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]propanamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide

Uniqueness

2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both methyl and chlorophenoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C12H13Cl4NO2

Molekulargewicht

345.0 g/mol

IUPAC-Name

2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide

InChI

InChI=1S/C12H13Cl4NO2/c1-7(2)10(18)17-11(12(14,15)16)19-9-6-4-3-5-8(9)13/h3-7,11H,1-2H3,(H,17,18)

InChI-Schlüssel

DEGKDJCCWJESHX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.